molecular formula C17H18N6O2 B2624463 1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2097860-59-6

1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2624463
CAS No.: 2097860-59-6
M. Wt: 338.371
InChI Key: CWKZPGLQTINPMG-UHFFFAOYSA-N
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Description

1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant biological activities. Its unique structure combines multiple heterocyclic rings, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Molecular Structure

The molecular formula of the compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2}, with a molecular weight of approximately 338.37 g/mol. The structural characteristics include:

  • Pyrazoloquinazoline moiety : This contributes to the compound's interaction with various biological targets.
  • Dihydropyridazine component : Enhances the compound's stability and reactivity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial properties. For instance, studies involving similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness compared to conventional antibiotics like ciprofloxacin and ketoconazole .

Compound Target Organism MIC (µg/mL) Comparison
1-methyl-N-{...}E. coli32Ciprofloxacin: 16
1-methyl-N-{...}S. aureus64Ketoconazole: 32

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. Studies indicate that it shows moderate inhibition against acetylcholinesterase (AChE) and selective inhibition against butyrylcholinesterase (BChE), with IC50 values suggesting potential use in treating neurodegenerative diseases .

Enzyme IC50 (µM) Reference Compound IC50 (µM)
AChE157.31Physostigmine30
BChE46.42Physostigmine28

Case Studies

Several studies have explored the synthesis and biological evaluation of related pyrazoloquinazoline derivatives:

  • Synthesis and Antimicrobial Evaluation : A study synthesized a series of pyrazoloquinazolines and tested their antimicrobial activities against a range of pathogens. The results indicated that modifications in the structure significantly influenced the antimicrobial potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of the compound to various biological targets, providing insights into its mechanism of action at the molecular level .

Scientific Research Applications

Molecular Structure and Properties

The compound has the molecular formula C17H18N6O2C_{17}H_{18}N_{6}O_{2} and a molecular weight of approximately 338.37 g/mol. Its structure includes:

  • Pyrazoloquinazoline moiety : Known for interacting with diverse biological targets.
  • Dihydropyridazine component : Enhances stability and reactivity.

Target Interaction

The compound potentially interacts with various biological targets such as enzymes and receptors. Its mode of action may involve binding to these targets, modulating their activity, and influencing cellular processes.

Biochemical Pathways

Depending on its specific targets, the compound could alter metabolic pathways by affecting enzyme activity and altering metabolite production.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties will vary based on its chemical structure and solubility. Understanding these properties is crucial for evaluating its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinazoline exhibit significant antimicrobial properties. For example:

CompoundTarget OrganismMIC (µg/mL)Comparison
1-methyl-N-{...}Escherichia coli32Ciprofloxacin: 16
1-methyl-N-{...}Staphylococcus aureus64Ketoconazole: 32

These results suggest that the compound has moderate effectiveness against certain bacterial strains compared to established antibiotics.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes:

EnzymeIC50 (µM)Reference CompoundIC50 (µM)
AChE157.31Physostigmine30
BChE46.42Physostigmine28

These findings indicate potential applications in treating neurodegenerative diseases due to its selective inhibition of butyrylcholinesterase.

Synthesis and Antimicrobial Evaluation

A study synthesized various pyrazoloquinazoline derivatives and assessed their antimicrobial activities against multiple pathogens. The results highlighted that structural modifications significantly influenced antimicrobial potency.

Molecular Docking Studies

Molecular docking simulations have been used to predict binding affinities of the compound to various biological targets. These studies provide insights into its mechanism of action at a molecular level, aiding in the identification of potential therapeutic applications.

Properties

IUPAC Name

1-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10-7-15-18-9-11-8-12(3-5-14(11)23(15)20-10)19-17(25)13-4-6-16(24)22(2)21-13/h4,6-7,9,12H,3,5,8H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKZPGLQTINPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=NN(C(=O)C=C4)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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